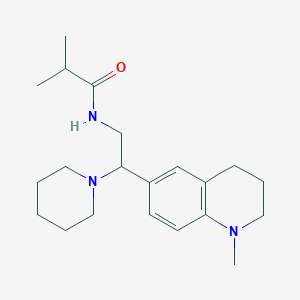

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide

Description

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide is a synthetic small molecule featuring a tetrahydroquinoline core linked to a piperidine moiety via an ethyl chain, with an isobutyramide substituent. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) activity due to its ability to modulate neurotransmitter receptors or enzymes . The piperidine group enhances solubility and bioavailability, while the isobutyramide side chain may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O/c1-16(2)21(25)22-15-20(24-12-5-4-6-13-24)18-9-10-19-17(14-18)8-7-11-23(19)3/h9-10,14,16,20H,4-8,11-13,15H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMBNZFZOSPJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide is a compound of interest due to its potential biological activities. This compound features a unique structure that includes a tetrahydroquinoline moiety and a piperidine ring, which may contribute to its pharmacological properties.

- Molecular Formula : C₁₈H₂₈N₂O

- Molecular Weight : 290.43 g/mol

- CAS Number : 921902-48-9

- Physical State : Solid, typically appearing as a white to light yellow powder.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory processes. The piperidine ring is known for its role in modulating neurotransmitter systems, while the tetrahydroquinoline structure has been associated with neuroprotective effects.

1. Neuroprotective Effects

Studies have suggested that tetrahydroquinoline derivatives exhibit neuroprotective properties. For instance, compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This activity is potentially mediated through the modulation of signaling pathways related to cell survival.

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. It has been noted that piperidine-containing compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a possible therapeutic application in conditions characterized by chronic inflammation.

3. Antioxidant Activity

Preliminary studies indicate that this compound may exhibit antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal apoptosis in vitro | |

| Anti-inflammatory | Inhibition of IL-1β secretion | |

| Antioxidant | Scavenging of free radicals |

Case Study: Neuroprotective Mechanism

A study conducted on similar compounds showed that tetrahydroquinoline derivatives could activate the Nrf2 pathway, leading to increased expression of antioxidant genes. This mechanism was linked to reduced oxidative damage in neuronal cells subjected to stress conditions.

Case Study: Anti-inflammatory Response

In vitro experiments demonstrated that the compound inhibited the NLRP3 inflammasome pathway, resulting in decreased IL-1β secretion from peripheral blood mononuclear cells (PBMCs). This finding highlights its potential use in treating inflammatory diseases such as Muckle-Wells syndrome .

Comparison with Similar Compounds

Key Observations :

- Thiophene-2-carboximidamide derivatives (e.g., 35) exhibit higher synthetic yields (72.9%) compared to dimethylaminoethyl analogs (56%), likely due to optimized reaction conditions for carboximidamide formation .

- Piperidine vs. pyrrolidine chains influence enantiomer separation efficiency, as seen in the chiral SFC resolution of 35 (99.86% ee for (S)-enantiomer) .

Functional Analogs and Target Relevance

highlights compounds like HLP , VU01 , and FIPI , which share functional similarities (e.g., benzimidazole or benzoxadiazole cores) but differ structurally from the target compound. These analogs inhibit enzymes such as phospholipase D (PLD), suggesting the target molecule may also target lipid-signaling pathways.

Structural vs. Functional Comparison :

- HLP and VU01 utilize benzimidazolone cores for PLD inhibition, whereas the target’s tetrahydroquinoline scaffold may favor different target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.